molecular formula C20H18N4O4S2 B14877022 N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B14877022
M. Wt: 442.5 g/mol
InChI Key: QJPSVXJWNBMFKH-UHFFFAOYSA-N
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Description

N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves the condensation of 2,5-dimethoxyaniline with quinoxaline-2-carboxylic acid, followed by sulfonation with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: Another quinoxaline derivative used as an antibiotic.

    Echinomycin: A quinoxaline antibiotic with anticancer properties.

    Atinoleutin: Known for its antimicrobial activity.

Uniqueness

N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is unique due to its specific structural features, such as the presence of the thiophene-2-sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C20H18N4O4S2/c1-27-13-9-10-17(28-2)16(12-13)23-19-20(22-15-7-4-3-6-14(15)21-19)24-30(25,26)18-8-5-11-29-18/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

QJPSVXJWNBMFKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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